Diazepam-d5

Description

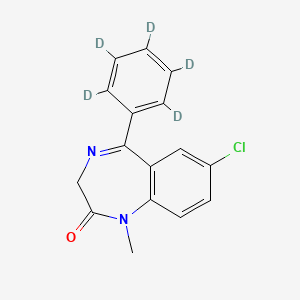

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOVKJBEBIDNHE-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670081 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-76-4 | |

| Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazepam-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Diazepam-d5 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diazepam-d5, a deuterated analog of Diazepam. It details its chemical properties, synthesis, and applications in analytical and metabolic studies, with a focus on its role as an internal standard for quantitative analysis.

Introduction

This compound is a stable, isotopically labeled form of Diazepam, a well-known benzodiazepine used for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2] In this compound, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[3] This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to unlabeled Diazepam. Its primary application is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Diazepam in biological matrices and pharmaceutical formulations.[1][3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are critical for its use in analytical chemistry, influencing factors such as solubility, storage, and chromatographic behavior.

| Property | Value | Source(s) |

| IUPAC Name | 7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | [4] |

| CAS Number | 65854-76-4 | [3][5][6] |

| Molecular Formula | C₁₆H₈D₅ClN₂O | [3][5][6] |

| Molecular Weight | 289.77 g/mol | [4][5] |

| Exact Mass | 289.10300 Da | [4][5] |

| Melting Point | 131.5-134.5°C | [5] |

| Appearance | A neat solid | [3] |

| Purity | ≥98% | [3] |

| Storage Temperature | -20°C | [3] |

| SMILES | [2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C2=NCC(N(C)C3=CC=C(Cl)C=C32)=O | [3] |

| InChI | InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | [3][4] |

| InChIKey | AAOVKJBEBIDNHE-VIQYUKPQSA-N | [3][4] |

Synthesis of this compound

The synthesis of this compound involves the introduction of five deuterium atoms onto a precursor molecule, followed by the construction of the benzodiazepine ring system. While specific proprietary methods may vary, a general synthetic approach can be inferred from established organic chemistry principles for synthesizing Diazepam and other deuterated compounds.[7][8][9] A plausible synthetic route begins with a deuterated precursor, which is then elaborated to form the final product.

A key intermediate is often a deuterated benzophenone derivative, which is then reacted to form the seven-membered diazepine ring.[7][9]

Experimental Protocol: General Synthesis

A common method for synthesizing the diazepam core involves the reaction of 2-amino-5-chlorobenzophenone with a glycine derivative, followed by methylation.[9] For this compound, the starting material would be 2-amino-5-chloro-(phenyl-d5)-benzophenone.

-

Acylation: 2-amino-5-chloro-(phenyl-d5)-benzophenone is reacted with glycine ethyl ester in a suitable solvent such as pyridine. This forms the amide linkage necessary for the subsequent cyclization.

-

Cyclization: The intermediate is heated, often in the presence of a base, to facilitate the intramolecular cyclization, yielding 7-chloro-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one (Northis compound).

-

Methylation: The resulting northis compound is then N-methylated at the 1-position using a methylating agent like methyl sulfate or methyl iodide in the presence of a base (e.g., sodium ethoxide) to yield the final this compound product.[9]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity (≥98%).

Analytical Methodologies and Applications

This compound is primarily used as an internal standard for the quantitative analysis of Diazepam. Because it co-elutes with unlabeled Diazepam during chromatography but is distinguishable by its higher mass in mass spectrometry, it can be used to correct for sample loss during preparation and for variations in instrument response.[3]

Experimental Protocol: Quantification of Diazepam in Plasma using LC-MS/MS

This protocol outlines a typical procedure for analyzing Diazepam in a plasma sample.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of plasma sample, add a known, fixed amount of this compound solution (e.g., 100 ng/mL in methanol).

-

Vortex the sample to ensure thorough mixing.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the Diazepam and this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): A reversed-phase C18 column is commonly used.[10] An isocratic mobile phase, for example, a mixture of acetonitrile and water with a small amount of formic acid, is pumped at a constant flow rate.[11]

-

Mass Spectrometry (MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Diazepam and this compound.

-

Example transition for Diazepam: m/z 285 → 193

-

Example transition for this compound: m/z 290 → 198

-

-

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Diazepam and a constant concentration of this compound. The peak area ratio of the analyte (Diazepam) to the internal standard (this compound) is plotted against the analyte concentration. The concentration of Diazepam in the unknown sample is then determined from this calibration curve.

-

Metabolism

The metabolic pathway of this compound is expected to be identical to that of unlabeled Diazepam, as the deuterium substitution on the phenyl ring does not typically affect the primary sites of metabolic transformation. Diazepam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[12][13]

The major metabolic pathways are:

-

N-demethylation: Mediated by CYP2C19 and CYP3A4, this pathway converts Diazepam to its major active metabolite, nordiazepam (desmethyldiazepam).[12][13]

-

3-hydroxylation: A minor pathway, mediated by CYP3A4, that converts Diazepam to another active metabolite, temazepam.[12][13]

These primary metabolites are further metabolized. Nordiazepam is hydroxylated by CYP3A4 to form oxazepam. Temazepam can also be demethylated to form oxazepam.[12][13] Finally, oxazepam is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes (such as UGT2B15 and UGT2B7) and excreted in the urine.[12]

Safety and Handling

This compound is intended for research and forensic applications.[3] As a derivative of Diazepam, it is classified as a controlled substance in many jurisdictions (e.g., Schedule IV in the United States).[3] Users must comply with all applicable regulations for handling, storage, and disposal.

GHS Hazard Statements:

-

H302: Harmful if swallowed[4]

-

H312: Harmful in contact with skin[4]

-

H332: Harmful if inhaled[4]

-

H351: Suspected of causing cancer[4]

Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn when handling this compound.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

References

- 1. This compound | 65854-76-4 [chemicalbook.com]

- 2. psychdb.com [psychdb.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C16H13ClN2O | CID 45358967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:65854-76-4 | Chemsrc [chemsrc.com]

- 6. This compound | CAS 65854-76-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. eugenomic.com [eugenomic.com]

Diazepam-d5 CAS number and molecular weight

This technical guide provides a comprehensive overview of Diazepam-d5, a deuterated analog of diazepam, tailored for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, its role in analytical methodologies, and the fundamental mechanism of action of its non-deuterated counterpart.

Core Quantitative Data

The essential quantitative information for this compound is summarized in the table below, providing a clear reference for its identification and use.

| Parameter | Value | Source(s) |

| CAS Number | 65854-76-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₈D₅ClN₂O | [1][2][6] |

| Molecular Weight | 289.77 g/mol | [3][4][5][7][8] |

| Formal Name | 7-chloro-1,3-dihydro-1-methyl-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one | [1][2] |

Mechanism of Action: GABAergic Signaling Pathway

Diazepam, and by extension this compound, exerts its therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The signaling pathway is depicted below.

Caption: Diazepam's modulation of the GABA-A receptor, leading to neuronal inhibition.

Experimental Protocols

Synthesis of this compound

A generalized workflow for the synthesis is presented below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 地西泮-d5标准液 溶液 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C16H13ClN2O | CID 45358967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 65854-76-4 [sigmaaldrich.com]

- 8. This compound solution - [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Diazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and isotopic labeling of Diazepam-d5, a crucial internal standard for the quantitative analysis of diazepam in various biological matrices. This compound is essential for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research, where accurate quantification by mass spectrometry is paramount. This document outlines a feasible synthetic pathway, detailed experimental protocols, and methods for characterization and quality control.

Introduction

Diazepam, a benzodiazepine derivative, is a widely prescribed medication for anxiety, seizures, and muscle spasms. Its deuterated analog, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal internal standard for mass spectrometric analysis. The mass shift of five daltons allows for clear differentiation from the unlabeled analyte, while its chemical and chromatographic properties remain nearly identical, ensuring reliable quantification. This guide focuses on a practical synthetic approach to this compound, starting from commercially available diazepam.

Synthetic Pathway

The most direct approach for the synthesis of this compound involves the deuteration of unlabeled diazepam through a base-catalyzed hydrogen-deuterium exchange reaction. This method utilizes deuterated chloroform as the deuterium source.

Overall Reaction:

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is adapted from methodologies described in the scientific literature and patents for the deuteration of diazepam.

Materials:

-

7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (Diazepam)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3), anhydrous

-

Deuterated chloroform (CDCl3)

-

Ethyl acetate

-

Toluene

-

Dichloromethane

-

Methanol

-

Silica gel (200-300 mesh)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 142 mg of diazepam in 10 mL of N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add 138 mg of anhydrous potassium carbonate. Subsequently, add 1.5 mL of deuterated chloroform.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the incorporation of deuterium.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated diazepam.

Purification of this compound

The crude product is purified by column chromatography to obtain high-purity this compound.

Procedure:

-

Column Preparation: Prepare a silica gel column (200-300 mesh) using a mixture of dichloromethane and methanol as the mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration).

-

Fraction Collection: Collect the fractions and analyze them by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reagent Quantities for this compound Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Ratio |

| Diazepam | 284.74 | 142 | 0.5 | 1 |

| Potassium Carbonate | 138.21 | 138 | 1.0 | 2 |

| Deuterated Chloroform | 120.38 | - | - | Excess |

| N,N-Dimethylformamide | 73.09 | - | - | Solvent |

Table 2: Analytical Characterization of Diazepam and this compound

| Property | Diazepam | This compound |

| Molecular Formula | C16H13ClN2O | C16H8D5ClN2O |

| Molecular Weight | 284.74 g/mol | 289.77 g/mol |

| Monoisotopic Mass | 284.0716 g/mol | 289.1030 g/mol |

| Isotopic Purity | - | Typically ≥98% |

| Chemical Purity | ≥98% | ≥98% |

Table 3: Mass Spectrometry Data (Electron Ionization - GC-MS)

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| Diazepam | 284 | 256, 283, 285 |

| This compound | 289 | 261, 288, 290 |

Mandatory Visualization

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow: Characterization of this compound

A Deep Dive into Diazepam and Its Deuterated Analog: A Technical Guide to Their Physical and Chemical Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and drug development, the strategic modification of molecules to enhance their therapeutic properties is a cornerstone of innovation. One such elegant modification is isotopic labeling, specifically the substitution of hydrogen with its heavier, stable isotope, deuterium. This guide provides a comprehensive technical exploration of the physical and chemical distinctions between the widely recognized benzodiazepine, diazepam, and its deuterated analog, Diazepam-d5. Understanding these differences is paramount for researchers in pharmacokinetics, drug metabolism, and analytical chemistry, as the subtle change in mass imparts significant effects on the molecule's behavior, most notably its metabolic fate. This document will serve as an in-depth resource, elucidating the core principles of isotopic labeling and its practical implications in the context of diazepam.

I. Comparative Analysis of Physical and Chemical Properties

The foundational differences between diazepam and this compound are rooted in the mass variance between protium (¹H) and deuterium (²H). While many physical properties are not drastically altered, the increased mass of this compound is the primary physical differentiator. Chemically, the most profound consequence of deuteration is the kinetic isotope effect, which can significantly alter the rate of metabolic reactions.

| Property | Diazepam | This compound | References |

| Chemical Formula | C₁₆H₁₃ClN₂O | C₁₆H₈D₅ClN₂O | [1] |

| Molecular Weight | 284.7 g/mol | 289.77 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystalline compound | Neat solid | [3] |

| Melting Point | 131-135 °C | Not explicitly available; expected to be similar to diazepam. | [1] |

| Boiling Point | Not available | Not available | |

| Water Solubility | Practically insoluble | Not explicitly available; expected to be similar to diazepam. | [4] |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, and methanol. | Slightly soluble in acetone, chloroform, and methanol. | [1][3] |

| pKa | 3.3 | Not explicitly available; expected to be very similar to diazepam. | [1] |

II. The Core Chemical Distinction: The Kinetic Isotope Effect (KIE)

The most significant chemical difference between diazepam and this compound is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for any reaction where the cleavage of this bond is the rate-determining step.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. The deuteration of diazepam at the five positions on the phenyl ring is strategic. While the primary metabolic pathways of diazepam involve N-demethylation and C3-hydroxylation, the phenyl group can also be a site for metabolic reactions. A slower rate of metabolism for this compound can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Reduced formation of certain metabolites: This could potentially alter the drug's side-effect profile.

-

Increased overall drug exposure (AUC): A higher concentration of the drug is available over time.

III. Metabolic Pathway of Diazepam and the Impact of Deuteration

Diazepam is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[7] The major metabolic pathways are:

-

N-demethylation to its major active metabolite, nordiazepam (desmethyldiazepam).

-

C3-hydroxylation to another active metabolite, temazepam.

Nordiazepam is subsequently hydroxylated to oxazepam, which is also an active metabolite. Temazepam can also be metabolized to oxazepam. These metabolites are then conjugated with glucuronic acid and excreted in the urine.

The deuteration in this compound is on the phenyl ring. While the primary sites of metabolism are the N-methyl group and the C3 position of the diazepine ring, metabolism can also occur on the phenyl ring. Therefore, the deuteration in this compound would be expected to slow down any metabolic processes involving the cleavage of the C-D bonds on the phenyl ring.

Caption: Metabolic pathway of diazepam and the potential impact of deuteration in this compound.

IV. Experimental Protocols for Differentiation

The distinct mass difference between diazepam and this compound makes them readily distinguishable by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of deuterium substitution.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of diazepam and its metabolites in biological matrices, often utilizing this compound as an internal standard for accurate quantification.

Objective: To separate and quantify diazepam and this compound in a plasma sample.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 10 µL of an internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Diazepam: Precursor ion (m/z) 285.1 → Product ion (m/z) 193.1.

-

This compound: Precursor ion (m/z) 290.1 → Product ion (m/z) 198.1.

-

-

Collision Energy: Optimized for each transition.

-

Caption: A typical experimental workflow for the analysis of diazepam using this compound as an internal standard by LC-MS/MS.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic labeling of this compound.

Objective: To confirm the deuteration on the phenyl ring of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

-

¹H-NMR Spectroscopy:

-

Acquire a ¹H-NMR spectrum. The signals corresponding to the protons on the phenyl ring (typically in the aromatic region, ~7.2-7.6 ppm for diazepam) will be absent or significantly reduced in intensity in the spectrum of this compound.

-

-

²H-NMR (Deuterium NMR) Spectroscopy:

-

Acquire a ²H-NMR spectrum. This will show signals corresponding to the deuterium atoms on the phenyl ring, confirming their presence.

-

-

¹³C-NMR Spectroscopy:

-

Acquire a ¹³C-NMR spectrum. The carbon signals of the deuterated phenyl ring will show characteristic splitting patterns (due to C-D coupling) and potentially a slight upfield shift compared to the corresponding signals in the spectrum of diazepam.

-

V. Conclusion

The primary physical difference between diazepam and this compound is the increase in molecular weight due to the five deuterium atoms. This seemingly minor alteration introduces a profound chemical difference: the kinetic isotope effect. This effect can significantly slow the metabolism of the deuterated compound, a property that is of great interest in drug development for potentially improving pharmacokinetic profiles. The ability to readily distinguish and quantify these two molecules using standard analytical techniques like LC-MS/MS, where this compound serves as an invaluable internal standard, underscores the practical importance of understanding their distinct properties. This guide provides a foundational understanding for researchers and scientists working with these and similar isotopically labeled compounds, paving the way for more informed and innovative drug design and analysis.

References

- 1. swgdrug.org [swgdrug.org]

- 2. This compound | 65854-76-4 [chemicalbook.com]

- 3. 65854-76-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Diazepam (PIM 181) [inchem.org]

- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated diazepam, a stable isotope-labeled analog of the widely recognized benzodiazepine, diazepam, has emerged as an indispensable tool in contemporary research. Its primary applications lie in the realms of analytical chemistry and drug metabolism and pharmacokinetics (DMPK). This technical guide provides an in-depth exploration of the core applications of deuterated diazepam, with a focus on its use as an internal standard for quantitative analysis and its potential in pharmacokinetic studies. Detailed experimental protocols, quantitative data summaries, and visualizations of key processes are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of Deuteration

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to the single proton found in protium (the most common hydrogen isotope). This seemingly subtle difference in mass can have profound effects on the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of this bond.[1] In the context of drug development, this can lead to altered pharmacokinetic profiles, potentially improving a drug's efficacy and safety.[2][3]

For analytical applications, the mass difference imparted by deuterium allows for the use of deuterated compounds as ideal internal standards in mass spectrometry-based quantification.[4][5]

Primary Applications of Deuterated Diazepam

The unique properties of deuterated diazepam have led to its widespread adoption in two main areas of research:

-

Internal Standard for Quantitative Analysis: Deuterated diazepam, most commonly diazepam-d5, serves as the gold standard internal standard for the quantification of diazepam and its metabolites in biological matrices such as plasma, serum, and urine.[4][5][6][7] Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise measurements.[4][5][8]

-

Pharmacokinetic and Metabolism Studies: The kinetic isotope effect associated with deuteration can be strategically employed to investigate and modify the metabolic pathways of diazepam.[2][3] By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism at that position can be reduced. This can lead to a longer half-life, increased exposure, and potentially altered metabolite profiles. While the primary use of deuterated diazepam is as an internal standard, research into its potential as a therapeutically modified drug continues.

Quantitative Data

Precise and accurate quantification is paramount in both clinical and research settings. The use of deuterated diazepam as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving this.[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of both diazepam and its deuterated analog is crucial for method development.

| Property | Diazepam | This compound |

| Molecular Formula | C₁₆H₁₃ClN₂O | C₁₆H₈D₅ClN₂O |

| Molecular Weight | 284.74 g/mol | 289.77 g/mol [9] |

| CAS Number | 439-14-5 | 65854-76-4[10] |

| Melting Point | 131.5-134.5 °C[7][11] | 131.5-134.5 °C[7] |

| Solubility | Very slightly soluble in water; soluble in alcohol; freely soluble in chloroform.[11] | Soluble in Acetone (Slightly), Chloroform (Slightly), Methanol (Slightly).[7] |

Pharmacokinetic Parameters of Diazepam

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 1.04 ± 1.00 h | [12] |

| Maximum Concentration (Cmax) | 87.37 ± 31.92 ng/mL | [12] |

| Elimination Half-life (t1/2) | 33.9 ± 10.6 h (single dose) to 52.9 ± 17.4 h (subchronic dose) | [13][14] |

| Total Plasma Clearance (Cl) | 26.0 ± 10.8 ml/min (single dose) to 18.2 ± 7.0 ml/min (subchronic dose) | [13][14] |

Note: These values are for non-deuterated diazepam and can vary based on factors such as age, liver function, and duration of medication.[15]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of deuterated diazepam and its application as an internal standard in a typical quantitative bioanalytical workflow.

Synthesis of Deuterated Diazepam

A common method for the preparation of deuterated diazepam involves the use of a deuterated reagent as a deuterium source.[16]

Objective: To synthesize deuterated diazepam for use as an internal standard.

Materials:

-

7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (non-deuterated diazepam)

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Deuterated chloroform (CDCl₃)

-

Toluene (or other suitable extraction solvent)

-

Silica gel for column chromatography

-

Methylene chloride

-

Methanol

Procedure:

-

Mix 7-chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one with N,N-dimethylformamide and stir.

-

Add potassium carbonate and deuterated chloroform to the mixture.

-

Heat the reaction mixture to over 40°C and continue stirring.

-

After the reaction is complete, perform an extraction using toluene.

-

Remove the extraction solvent.

-

Purify the product using column chromatography with a silica gel stationary phase and a mobile phase of methylene chloride and methanol.[16]

Quantitative Analysis of Diazepam in Human Plasma using LC-MS/MS with Deuterated Diazepam as an Internal Standard

This protocol outlines a standard procedure for the extraction and quantification of diazepam from a biological matrix.

Objective: To accurately quantify the concentration of diazepam in human plasma samples.

Materials and Reagents:

-

Human plasma samples

-

Diazepam reference standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer

Procedure:

1. Preparation of Solutions:

- Stock Solutions: Prepare stock solutions of diazepam and this compound in methanol at a concentration of 1 mg/mL.

- Working Standard Solutions: Prepare a series of working standard solutions of diazepam by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

- Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.[4]

2. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.

- Add 10 µL of the internal standard spiking solution to each tube.[4]

- Vortex briefly to mix.

- Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]

- Vortex vigorously for 30 seconds.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[4]

- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A suitable reversed-phase column (e.g., C18).[4][17]

- Mobile Phase A: Water with 0.1% formic acid.[4]

- Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

- Gradient: Develop a suitable gradient elution program to achieve separation of diazepam from matrix components.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both diazepam and this compound. The exact m/z values will depend on the instrument and specific adducts formed.

4. Data Analysis:

- Integrate the chromatographic peak areas for both the analyte (diazepam) and the internal standard (this compound).[5]

- Calculate the peak area ratio of the analyte to the internal standard for all samples.[5]

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.[5]

- Determine the concentration of diazepam in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.[5]

Visualizing Key Processes

Understanding the metabolic fate of diazepam and the analytical workflow for its quantification is crucial for researchers. The following diagrams, generated using the DOT language, provide clear visual representations of these processes.

Metabolic Pathway of Diazepam

Diazepam is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several active metabolites.[18][19][20][21]

Experimental Workflow for Quantitative Analysis

The use of a deuterated internal standard is integral to the workflow for accurate quantification of an analyte in a complex matrix.

Conclusion

Deuterated diazepam is a powerful and versatile tool in the modern research landscape. Its role as an internal standard in mass spectrometry is fundamental to achieving the high levels of accuracy and precision required in drug development, clinical diagnostics, and forensic toxicology. Furthermore, the principles of deuteration that make it an excellent internal standard also open avenues for its use in modifying drug metabolism and pharmacokinetics, a field of ongoing research. This guide has provided a comprehensive overview of the primary applications, quantitative data, experimental protocols, and key process visualizations related to deuterated diazepam, serving as a valuable resource for scientists and researchers in the pharmaceutical and analytical sciences.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent-modified solid-phase microextraction for the determination of diazepam in human plasma samples by capillary gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 65854-76-4 [chemicalbook.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. This compound | C16H13ClN2O | CID 45358967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 65854-76-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. Diazepam (PIM 181) [inchem.org]

- 12. Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the pharmacokinetics of diazepam after single and subchronic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Clinical pharmacokinetics of diazepam and its biologically active metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN103204819A - Deuterated diazepam and preparation method thereof - Google Patents [patents.google.com]

- 17. High Performance Liquid Chromatographic Method for Direct Determination of Diazepam in Whole Blood and Serum - Optimization of Solid-Phase Extraction Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

- 20. arupconsult.com [arupconsult.com]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to the Stability and Long-Term Storage of Diazepam-d5

For researchers, scientists, and drug development professionals utilizing Diazepam-d5 as an analytical reference standard, a comprehensive understanding of its stability and optimal storage conditions is paramount to ensure the accuracy and reliability of quantitative analyses. This technical guide provides a detailed overview of the stability profile of this compound, drawing upon available data for the deuterated form and extensive studies on non-deuterated diazepam. It outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Long-Term Storage and Handling of this compound

As a critical reference material, the integrity of this compound must be maintained through stringent storage and handling procedures. While specific long-term stability studies on this compound are not extensively published, recommendations from suppliers and general principles for deuterated compounds provide a strong framework for its preservation.

Recommended Storage Conditions:

-

Temperature: For long-term stability as a neat solid, storage at -20°C is recommended, which can ensure stability for ≥ 5 years [1]. Some suppliers may also suggest storage at 2-8°C, which may be suitable for shorter durations[2]. To maximize shelf-life, the -20°C condition is preferable.

-

Light: Diazepam is known to be susceptible to photolytic degradation. Therefore, this compound should be protected from light by storing it in amber vials or light-blocking containers.

-

Moisture: It is crucial to store this compound in tightly sealed containers to protect it from moisture, which can facilitate hydrolytic degradation[3]. The use of desiccants is advisable for bulk quantities.

-

Inert Atmosphere: For solutions stored long-term, flame-sealing in ampoules under an inert atmosphere can prevent oxidative degradation and solvent evaporation[3].

Handling Precautions:

-

When preparing solutions, use high-purity solvents to avoid introducing reactive impurities[3].

-

Minimize exposure of the compound and its solutions to the atmosphere to prevent moisture uptake and potential for hydrogen-deuterium exchange, especially in acidic or basic solutions[3][4].

-

Solutions should be stored at low temperatures (-20°C or -80°C) when not in use[5].

Stability Profile and Degradation

While deuterium is a stable isotope and the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuterated compounds can still undergo degradation[3][6]. The stability of this compound is expected to be comparable or slightly enhanced compared to diazepam. Forced degradation studies are essential to understand its intrinsic stability and degradation pathways[7].

Summary of Diazepam Stability under Stress Conditions:

The following tables summarize quantitative data from stability studies on non-deuterated diazepam, which serves as a reliable proxy for estimating the stability of this compound.

Table 1: Temperature-Dependent Degradation of Diazepam Injection

| Storage Temperature | Duration | Concentration Reduction | Reference |

|---|---|---|---|

| 4°C to 10°C (Refrigerated) | 210 days | 7% | |

| 15°C to 30°C (Ambient) | 210 days | 15% | |

| 37°C | 210 days | 25% |

| 50°C | 7 days | < 5% | |

Table 2: Stability of Diazepam in Spiked Whole Blood

| Storage Temperature | Duration | Stabilizer | Concentration Decrease | Reference |

|---|---|---|---|---|

| -20°C | 12 weeks | Sodium Fluoride | Up to 15% | [8] |

| -20°C | 12 weeks | NaF + Ethanol (0.5 g/L) | Additional 15-25% | [8] |

| -20°C | 12 weeks | NaF + Ethanol (3 g/L) | Additional 15-25% | [8] |

| Freeze-Thaw (1 cycle) | N/A | N/A | 5-9% |[8] |

Key Degradation Mechanisms:

-

Hydrolysis: Diazepam is susceptible to hydrolysis, particularly under acidic and alkaline conditions, leading to the cleavage of the diazepine ring[9]. It exhibits maximum stability in aqueous solutions around pH 5[10].

-

Photodegradation: Exposure to UV and visible light can cause significant degradation. Studies on the photocatalytic degradation of diazepam have identified several degradation products[11][12].

-

Oxidation: While generally more stable to oxidation than hydrolysis or photolysis, oxidative degradation can occur, particularly under forced conditions.

-

Thermal Degradation: Diazepam is relatively stable to thermal stress, with less than 5% degradation observed after 7 days at 50°C.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to mirror that of diazepam, involving hydrolysis and N-demethylation. The deuterium atoms are on the phenyl ring, which is generally not the primary site of degradation under hydrolytic, mild thermal, or oxidative conditions.

The major degradation product of diazepam via hydrolysis is 2-methylamino-5-chlorobenzophenone (MACB)[9]. Metabolic pathways, which can be mimicked by certain degradation conditions, also lead to the formation of nordiazepam, temazepam, and oxazepam[13].

Caption: Potential degradation pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for conducting stability studies on this compound.

Forced Degradation Study Workflow:

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Detailed Methodologies:

-

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products. The goal is typically to achieve 5-20% degradation[14].

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile[14][15].

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or elevate to 50-60°C if no degradation is observed. Analyze at appropriate time points (e.g., 2, 4, 8, 24 hours)[14][15].

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and analyze at early time points as benzodiazepines can be labile in basic conditions[15].

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, and analyze at various time points[3][15].

-

Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 60-80°C) in a calibrated oven. Analyze at set intervals[15].

-

Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark[14].

-

-

Analytical Method: A stability-indicating method is required to separate the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used[11][16]. For example, a mobile phase of Methanol: 0.1% Orthophosphoric acid (70:30 v/v) has been used for diazepam[18].

-

Detection: UV detection at a wavelength of approximately 231 nm or 254 nm[11][17].

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is highly recommended for identifying the mass of any degradation products, which is crucial for a deuterated standard.

By adhering to these storage, handling, and testing protocols, researchers can ensure the continued integrity of this compound as a reference standard, leading to reliable and accurate analytical results in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 65854-76-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medcentral.com [medcentral.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpda.org [ijpda.org]

Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Diazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Diazepam-d5, a deuterated analog of the widely prescribed benzodiazepine, diazepam. Utilized extensively as an internal standard in quantitative mass spectrometry-based assays, a thorough understanding of its fragmentation behavior is critical for accurate and reliable analytical method development and validation in clinical, forensic, and pharmaceutical research.

Core Fragmentation Data of this compound

This compound, with the chemical formula C₁₆H₈D₅ClN₂O and a molecular weight of approximately 289.77 g/mol , is specifically labeled with five deuterium atoms on the phenyl ring.[1] This isotopic labeling results in a predictable mass shift of +5 Da compared to unlabeled diazepam, a key feature for its use as an internal standard. The mass spectrometric analysis of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reveals a characteristic fragmentation pattern essential for its identification and quantification.

The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and major product ions of this compound observed in tandem mass spectrometry experiments. These transitions are commonly monitored in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

| Ion Description | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Analysis Technique |

| Protonated Molecule | 290.1 | 262.1 | 206.1 | LC-MS/MS (ESI+) |

| Molecular Ion | 289.1 | 261.0 | 226.2 | GC-MS (EI) |

| MRM Transition 1 | 261.0 | 226.2 | - | GC-MS/MS[2] |

| MRM Transition 2 | 261.0 | 170.2 | - | GC-MS/MS[2] |

Proposed Fragmentation Pathway

The fragmentation of this compound upon ionization in the mass spectrometer follows a logical pathway, primarily involving the seven-membered diazepine ring and its substituents. The deuterated phenyl ring generally remains intact during the initial fragmentation steps.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These protocols are representative and may require optimization based on the specific instrumentation and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like diazepam.

1. Sample Preparation (Blood/Plasma):

-

Aliquot: Take 1 mL of the biological sample.

-

Internal Standard Spiking: Add a known concentration of this compound solution.

-

Extraction: Perform a liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., n-butyl acetate) or solid-phase extraction (SPE) for cleanup and concentration.

-

Derivatization (Optional but common): To improve chromatographic properties, derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be performed.[3]

-

Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).

2. GC-MS/MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1-2 µL.

-

Inlet Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound:

Caption: Workflow for the analysis of this compound using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it the preferred method for bioanalytical applications.

1. Sample Preparation (Urine/Plasma):

-

Aliquot: Take 0.1 - 0.5 mL of the biological sample.

-

Internal Standard Spiking: Add a known concentration of this compound solution.

-

Hydrolysis (for urine): Enzymatic hydrolysis with β-glucuronidase may be necessary to cleave conjugated metabolites.

-

Extraction: Solid-phase extraction (SPE) is commonly used for sample cleanup and concentration.

-

Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Source Parameters:

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-500 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound:

-

Precursor: m/z 290.1

-

Product 1 (Quantifier): m/z 262.1

-

Product 2 (Qualifier): m/z 206.1

-

Caption: Workflow for the analysis of this compound using LC-MS/MS.

References

A Technical Guide to Commercial Diazepam-d5: Suppliers, Formulations, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for Diazepam-d5, a critical tool in modern analytical chemistry. This compound, a deuterated analog of diazepam, serves as an invaluable internal standard for the quantitative analysis of diazepam and other benzodiazepines in various biological matrices. Its use significantly enhances the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample processing and instrumental analysis. This guide details the commercially available formulations, their suppliers, and provides key experimental protocols for its application in mass spectrometry-based assays.

Commercial Suppliers and Available Formulations

This compound is primarily available from specialized chemical suppliers as a certified reference material (CRM) or analytical reference material. These materials are manufactured and tested to high standards of purity and isotopic enrichment, ensuring their suitability for quantitative applications. The most common formulations are solutions in methanol at standard concentrations or as a neat (solid) powder.

Below is a summary of the major commercial suppliers and their available this compound formulations:

| Supplier | Product Name | Formulation | Concentration | Purity/Grade |

| Cerilliant (subsidiary of MilliporeSigma) | This compound Solution | Methanol | 100 µg/mL | Certified Reference Material |

| This compound Solution | Methanol | 1.0 mg/mL | Certified Reference Material | |

| Cayman Chemical | This compound (CRM) | Methanol | 1 mg/ml | Certified Reference Material (manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards) |

| This compound | Neat Solid | - | ≥98% | |

| LGC Standards | This compound | Methanol | 0.1 mg/ml | - |

| This compound | Methanol | 1.0 mg/ml | - | |

| This compound | Neat Solid | - | >95% (HPLC) | |

| Toronto Research Chemicals | This compound | Neat Solid | - | - |

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₈D₅ClN₂O |

| CAS Number | 65854-76-4[1][2][3][4] |

| Molecular Weight | 289.8 g/mol [1][2][3][4] |

| Appearance | Off-white to yellow crystalline powder (neat form) |

| Purity | Typically ≥98%[1] |

| Isotopic Enrichment | Information on isotopic enrichment can often be found on the Certificate of Analysis provided by the supplier. |

Experimental Protocols for Analytical Applications

This compound is predominantly used as an internal standard (IS) in chromatographic-mass spectrometric methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of diazepam and its metabolites in biological samples like urine, blood, plasma, and hair.

Quantification of Benzodiazepines in Urine by LC-MS/MS

This protocol outlines a general procedure for the analysis of benzodiazepines in urine using this compound as an internal standard.

a) Sample Preparation: Dilute-and-Shoot

A simple and rapid sample preparation method suitable for many clinical and forensic applications.

-

To 100 µL of a urine sample, add 100 µL of an internal standard working solution containing this compound (e.g., at 1 µg/mL in methanol).

-

Vortex the sample to ensure thorough mixing.

-

Add 800 µL of LC-MS grade water to dilute the sample.

-

Centrifuge the diluted sample to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and improved sensitivity, a solid-phase extraction can be employed.

-

To 1 mL of urine, add the this compound internal standard.

-

If required, perform enzymatic hydrolysis (e.g., using β-glucuronidase) to detect glucuronidated metabolites.

-

Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

c) LC-MS/MS Conditions

-

LC Column: A C18 or PFP (pentafluorophenyl) column is commonly used for the separation of benzodiazepines.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate, is typical.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The MRM transitions for diazepam and this compound are selected for optimal sensitivity and specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Diazepam | 285.1 | 193.1 |

| This compound (IS) | 290.1 | 198.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Analysis of Diazepam in Blood/Plasma by GC-MS

This protocol provides a general workflow for the determination of diazepam in blood or plasma samples.

a) Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of plasma or whole blood, add the this compound internal standard.

-

Add a suitable buffer to adjust the pH (e.g., carbonate buffer, pH 9.2).

-

Add an organic extraction solvent (e.g., ethyl acetate or a mixture of diisopropyl ether and ethyl acetate).

-

Vortex vigorously to extract the analytes into the organic phase.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Derivatize the residue if necessary (e.g., using BSTFA with 1% TMCS) to improve chromatographic performance and sensitivity.

-

Reconstitute the derivatized extract in a suitable solvent for GC-MS injection.

b) GC-MS Conditions

-

GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MSi), is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for diazepam and this compound.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Urine Analysis by LC-MS/MS.

Caption: Workflow for Blood/Plasma Analysis by GC-MS.

Signaling Pathways

As this guide focuses on the analytical applications of this compound, a signaling pathway diagram is not directly applicable. The primary role of this compound is as an internal standard in analytical chemistry, rather than as a pharmacologically active agent being studied for its effects on biological pathways. The deuteration does not significantly alter its chemical behavior in a biological system in terms of receptor binding for the purposes of its use as a standard.

Conclusion

This compound is an essential certified reference material for any laboratory conducting quantitative analysis of diazepam and other benzodiazepines. Its commercial availability in various formulations from reputable suppliers ensures that researchers have access to high-quality internal standards. The experimental protocols outlined in this guide provide a solid foundation for the development and implementation of robust and reliable analytical methods for clinical, forensic, and research applications. The use of deuterated internal standards like this compound is a cornerstone of best practices in quantitative mass spectrometry, leading to more accurate and defensible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 65854-76-4 [sigmaaldrich.com]

- 4. This compound 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 65854-76-4 [sigmaaldrich.com]

An In-depth Technical Guide on the Core Mechanism of Action of Benzodiazepines

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of benzodiazepines (BZDs). It details the molecular interactions, signaling pathways, and quantitative pharmacology of this important class of psychoactive drugs. Furthermore, it outlines key experimental protocols used to characterize their activity, supported by structured data and visual diagrams to facilitate understanding and application in a research and development context.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Benzodiazepines exert their primary effects on the central nervous system (CNS) by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the major inhibitory neurotransmitter receptor in the brain and functions as a ligand-gated chloride ion channel.[1][2]

1.1 The GABA-A Receptor Complex GABA-A receptors are pentameric structures composed of five subunits that form a central chloride (Cl⁻) selective pore.[1][3] The most common isoform in the adult brain consists of two α, two β, and one γ subunit.[4][5] The specific subunit composition determines the pharmacological properties of the receptor, including its sensitivity to benzodiazepines.[1][3] For a GABA-A receptor to be sensitive to classical benzodiazepines, it must contain an α and a γ subunit.[1]

1.2 Benzodiazepine Binding and Modulation Benzodiazepines do not bind to the same site as the endogenous agonist, GABA.[1][6] The GABA binding sites are located at the interface between the α and β subunits.[1][7] Instead, the high-affinity benzodiazepine binding site is located at a distinct allosteric site at the interface between the α and γ subunits.[1][5][7]

Upon binding to this site, benzodiazepines induce a conformational change in the GABA-A receptor that increases its affinity for GABA.[8][3] This potentiation leads to an increase in the frequency of chloride channel opening when GABA is bound, but does not alter the duration of opening or the conductance of the channel.[8][1] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory effect of GABA.[8][2][5] This enhanced inhibition underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.[8][9]

Quantitative Pharmacology

The affinity and functional potency of benzodiazepines vary depending on the specific drug and the subunit composition of the GABA-A receptor. This subtype selectivity is a key focus of modern drug development.

2.1 Binding Affinity Data Binding affinity is typically determined using radioligand displacement assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The data below summarizes the Ki values (in nanomolars, nM) for several common benzodiazepines at different recombinant human GABA-A receptor subtypes.

| Compound | α1β3γ2 (nM) | α2β3γ2 (nM) | α3β3γ2 (nM) | α5β3γ2 (nM) |

| Diazepam-like (3-S) | 14 ± 1 | 10 ± 1 | 12 ± 1 | 11 ± 1 |

| Imidazobenzodiazepine (1-S) | 2.5 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.6 ± 0.1 |

| Triazolam-like (2-S) | 6.5 ± 0.5 | 1.9 ± 0.2 | 5.8 ± 0.4 | 1.8 ± 0.1 |

| Data synthesized from radioligand displacement studies using [³H]flunitrazepam.[5][10] |

2.2 Functional Potency Data Functional potency, measured as the half-maximal effective concentration (EC₅₀), reflects the concentration of a drug required to elicit 50% of its maximal effect. For benzodiazepines, this is often the potentiation of GABA-activated currents.

| Compound | Receptor | EC₅₀ for Potentiation |

| Diazepam | α1β2γ2 | 64.8 ± 3.7 nM |

| Data from electrophysiological studies measuring enhancement of GABA-activated current.[6] |

There is also evidence for a lower-affinity binding site for benzodiazepines, with effects occurring in the micromolar range, which may contribute to some of the drugs' effects at higher doses.[6][11]

Experimental Protocols

The characterization of benzodiazepine activity relies on a combination of in vitro and in vivo experimental techniques.

3.1 Radioligand Binding Assay This technique is fundamental for determining the binding affinity (Ki) and density (Bmax) of benzodiazepine ligands for the GABA-A receptor.[12] It involves competing a non-labeled test compound against a radiolabeled ligand (e.g., [³H]Flunitrazepam or [³H]-flumazenil) for binding to receptor preparations.[12][13]

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant receptors in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13][14] Perform a series of centrifugations to isolate a crude membrane pellet containing the GABA-A receptors.[13][14] Resuspend the final pellet in an assay buffer and determine the protein concentration.[12]

-

Assay Setup: In a 96-well plate, set up triplicate conditions:

-

Total Binding: Incubate receptor membranes with a fixed concentration of radioligand (e.g., [³H]Flunitrazepam at ~1-2 nM).[13]

-

Non-specific Binding: Incubate receptor membranes, radioligand, and a high concentration of an unlabeled BZD (e.g., 10 µM Diazepam) to saturate the specific binding sites.[12][13]

-

Competition Binding: Incubate receptor membranes, radioligand, and varying concentrations of the unlabeled test compound.[13]

-

-

Incubation: Incubate the plates for a set time (e.g., 35-90 minutes) at a controlled temperature (e.g., on ice or at 30°C) to reach binding equilibrium.[12][14][15]

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[13] Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[5]

3.2 Patch-Clamp Electrophysiology This technique allows for the direct measurement of ion channel activity in real-time, providing functional data on how benzodiazepines modulate GABA-A receptor currents.[16][17] The whole-cell configuration is commonly used to record currents from the entire neuron or cell.[18][19]

Methodology:

-

Cell Preparation: Use cultured neurons or a cell line (e.g., HEK293) transiently expressing specific GABA-A receptor subunits.[16] Place the cells in a recording chamber on a microscope stage, perfused with an artificial cerebrospinal fluid (ACSF).[20]

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 4-8 MΩ using a micropipette puller.[18] Fill the pipette with an intracellular solution designed to mimic the cell's interior.[20]

-

Seal Formation: Under microscopic guidance, use a micromanipulator to carefully guide the micropipette to the surface of a target cell.[20] Apply slight negative pressure to form a high-resistance "gigaohm seal" ( >1 GΩ) between the pipette tip and the cell membrane.[18]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[19]

-

Voltage Clamp and Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.[18] Apply GABA at a subsaturating concentration (e.g., EC₂₀) to the cell using a rapid perfusion system to elicit a baseline chloride current.[16]

-

Drug Application: Co-apply the same concentration of GABA along with the benzodiazepine being tested.[16] An increase in the peak amplitude of the chloride current indicates positive modulation.[16]

-

Data Acquisition and Analysis: Record the currents using data acquisition software. Measure the peak current amplitude in the absence and presence of the benzodiazepine to quantify the degree of potentiation.[17]

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benzoinfo.com [benzoinfo.com]

- 9. mdpi.com [mdpi.com]

- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. Patch Clamp Protocol [labome.com]

Methodological & Application

The Use of Diazepam-d5 as an Internal Standard in LC-MS/MS for the Quantification of Diazepam

Application Note and Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of diazepam in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Diazepam-d5, is fundamental to achieving reliable and reproducible results by compensating for variations in sample preparation and instrument response.[2]

This compound is an ideal internal standard for the quantitative analysis of diazepam as it shares near-identical physicochemical properties with the analyte, ensuring similar behavior during extraction and chromatographic separation.[3] Its mass difference allows for distinct detection by the mass spectrometer, preventing interference with the analyte signal.[4] This application note provides a comprehensive overview and detailed protocols for the use of this compound as an internal standard in LC-MS/MS assays.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of diazepam using this compound as an internal standard involves several key stages, from sample preparation to data analysis.

Figure 1: General experimental workflow for diazepam quantification.

Experimental Protocols

Detailed methodologies for sample preparation, chromatography, and mass spectrometry are crucial for successful quantification. The following are generalized protocols based on established methods.

Sample Preparation